1-Bromo-4-chloro-5-fluoro-2-nitrobenzene
Overview
Description
1-Bromo-4-chloro-5-fluoro-2-nitrobenzene is a compound with the molecular formula C6H2BrClFNO2 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene can be achieved through a series of chemical reactions involving nitrobenzene . The process involves electrophilic substitution reactions .Molecular Structure Analysis
The molecular structure of 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene consists of a benzene ring substituted with bromo, chloro, fluoro, and nitro groups . The exact mass of the molecule is 252.89400 .Chemical Reactions Analysis
The compound undergoes various chemical reactions. For instance, it can undergo electrophilic substitution reactions . It can also undergo palladium-catalyzed Stille cross-coupling reaction .Physical And Chemical Properties Analysis
1-Bromo-4-chloro-5-fluoro-2-nitrobenzene is a solid at room temperature . It has a molecular weight of 254.44 .Scientific Research Applications
Vibrational Spectroscopy
Vibrational spectroscopy studies, such as those by Reddy and Rao (1994), have focused on substituted benzenes to understand their in-plane and out-of-plane vibrations. This research aids in the unambiguous vibrational assignments of the fundamentals of molecules, revising several assignments suggested by earlier workers. It demonstrates the utility of such compounds in detailed vibrational analysis, which is crucial for the characterization of organic molecules (Reddy & Rao, 1994).
X-ray Crystallography
Mroz et al. (2020) highlighted the use of anisotropic displacement parameters in the study of isomorphous compounds, including those similar to 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene. Such research helps in understanding the crystal structures of halogenated nitrobenzenes, informing on the challenges and discrepancies between experimental and theoretical models, which is essential for materials science and engineering (Mroz et al., 2020).
Synthetic Chemistry
Suhr and Grube's work (1966) on nucleophilic aromatic substitutions with amines provides insights into the reactivity of halogenated nitrobenzenes with various amines. Their findings are significant for synthetic chemistry, especially in the development of novel organic compounds and intermediates for pharmaceuticals and agrochemicals (Suhr & Grube, 1966).
Electrochemical Studies
Horio et al. (1996) investigated the electrochemical fluorination of halobenzenes, demonstrating the complex mechanisms and side reactions involved in the electrochemical synthesis of fluorinated aromatic compounds. This research is pertinent to the development of more efficient and selective synthesis methods for fluorinated organic molecules, which are valuable in many industrial applications (Horio et al., 1996).
Safety And Hazards
properties
IUPAC Name |
1-bromo-4-chloro-5-fluoro-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFNO2/c7-3-1-5(9)4(8)2-6(3)10(11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPDXAYILRNZRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679531 | |
Record name | 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-chloro-5-fluoro-2-nitrobenzene | |
CAS RN |
960000-93-5 | |
Record name | 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.